![molecular formula C18H12F3N3O2 B2808260 4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-41-1](/img/structure/B2808260.png)

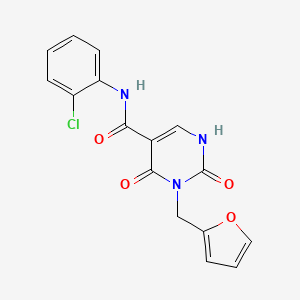

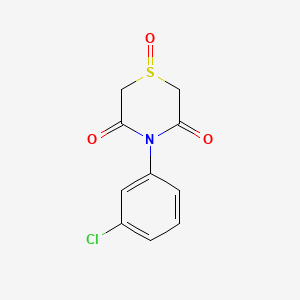

4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . It’s a type of aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The general structure is RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of the compound is C18H12F3N3O2 . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-5-4-9(18)10(16-17)11(19)20/h1-6H, (H,19,20) .Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This compound, with its trifluoromethyl group, could be involved in a variety of chemical reactions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.308 . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique

- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, 4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide has been investigated for its inhibitory effects against influenza A and CoxB3 viruses . Its selectivity index (SI) value against CoxB3 virus is noteworthy.

- Additionally, derivatives of indole, including this compound, have shown activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Inflammation-related diseases remain a significant challenge. Interestingly, this compound has demonstrated anti-inflammatory activity in vitro. It inhibits the expression of pro-inflammatory cytokines (interleukin-6 and tumor necrosis factor-α) in J774A.1 cells and suppresses the NF-κB pathway .

- Furthermore, in an animal model of acute lung injury (ALI), administration of this compound improved symptoms, reduced lung tissue pathology, mitigated pulmonary edema, and inhibited macrophage infiltration .

- The compound’s antimicrobial properties are of interest. While specific data on this compound are limited, related indole derivatives have exhibited antimicrobial activity. Further exploration is warranted to understand its efficacy against bacterial and fungal strains .

- Antioxidants play a crucial role in maintaining cellular health. Some indole derivatives, including this compound, have demonstrated potent antioxidant activity. Comparative studies against reference standards highlight its potential .

Antiviral Activity

Anti-Inflammatory Properties

Antimicrobial Potential

Antioxidant Activity

Biological Diversity and Therapeutic Prospects

Mécanisme D'action

Safety and Hazards

Orientations Futures

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . As such, they are often used in the development of new drug molecules . This suggests that “4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide” and similar compounds could have potential applications in the field of medicinal chemistry.

Propriétés

IUPAC Name |

4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)12-5-4-8-14(11-12)24-10-9-15(25)16(23-24)17(26)22-13-6-2-1-3-7-13/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYKQAYLLUULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2808181.png)

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)

![N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2808195.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2808198.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)